molecular formula C16H19N2O9S2- B1235697 Glucobrassicin(1-)

Glucobrassicin(1-)

Cat. No.: B1235697
M. Wt: 447.5 g/mol
InChI Key: DNDNWOWHUWNBCK-JZYAIQKZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glucobrassicin(1-) is an indole glucosinolate (β-thioglucoside N-hydroxysulfate) prevalent in cruciferous plants like cabbage, broccoli, Brussels sprouts, and wild radish . This secondary plant metabolite serves as the storage form and precursor to a range of biologically active compounds. Its research value is largely unlocked through enzymatic hydrolysis by myrosinase (β-thioglucosidase), which occurs upon plant tissue damage . The initial hydrolysis product, an unstable isothiocyanate, rapidly breaks down into a spectrum of molecules crucial for scientific investigation, most notably indole-3-carbinol (I3C) and thiocyanate ions . In the acidic environment of the stomach, I3C further condenses into other bioactive oligomers like 3,3'-diindolylmethane (DIM) . The primary research applications of Glucobrassicin(1-) span plant physiology, antimicrobial studies, and cancer chemoprevention. In plant science, it is a recognized potent egg-laying stimulant for cabbage white butterflies and functions as a potential plant growth inhibitor, affecting the germination and growth of other plants . Its hydrolysis products also contribute to a broad-spectrum innate immune response in plants, providing defense against bacterial and fungal pathogens . In human health research, the downstream metabolites I3C and DIM are studied for their potent biological activities. These include modulating key cellular signaling pathways, such as the Nrf2-dependent antioxidant response and the aryl hydrocarbon receptor (AhR) pathway, which regulate the expression of phase I and II biotransformation enzymes . This modulation can influence the metabolism and elimination of carcinogens and steroid hormones, underpinning the compound's investigated role in cancer chemoprevention . Researchers utilize Glucobrassicin(1-) in studies on allelopathy, plant-insect interactions, and plant defense mechanisms . It is also a critical starting material for generating its active hydrolysis products for screening antimicrobial properties against prokaryotic and eukaryotic microorganisms . Furthermore, it serves as an essential biochemical tool for exploring the mechanisms behind the chemoprotective effects associated with cruciferous vegetable consumption . This product is intended for research purposes only and is not for human, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N2O9S2-

Molecular Weight

447.5 g/mol

IUPAC Name

[[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

InChI

InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/p-1/t11-,13-,14+,15-,16+/m1/s1

InChI Key

DNDNWOWHUWNBCK-JZYAIQKZSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Biosynthesis of Glucobrassicin 1

Tryptophan as the Primary Amino Acid Precursor for Indole (B1671886) Glucosinolates

The journey of Glucobrassicin(1-) biosynthesis begins with the amino acid L-tryptophan. scispace.com Tryptophan serves as the foundational molecule for all indole glucosinolates, a class of secondary metabolites prevalent in the order Brassicales. ruhr-uni-bochum.demdpi.com The production of tryptophan itself stems from the shikimic acid pathway, which yields chorismic acid as a key intermediate. wikipedia.org Research has demonstrated that during the biosynthesis of Glucobrassicin (B1234704), the α-carbon and its attached nitrogen from the L-tryptophan precursor are directly incorporated into the aglycone of the final molecule without deamination. scispace.com This establishes a direct lineage from this primary amino acid to the complex structure of Glucobrassicin(1-).

Initial Conversion Steps and Cytochrome P450 Enzymes

Following the provision of the tryptophan precursor, the initial and committing steps in the biosynthesis of indole glucosinolates are catalyzed by members of the cytochrome P450 superfamily. These enzymes are crucial for the conversion of the amino acid into an aldoxime intermediate.

The first committed step in the pathway is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). nih.govnih.gov This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family. mdpi.com In the model plant Arabidopsis thaliana, this function is carried out by the redundant enzymes CYP79B2 and CYP79B3. wikipedia.orgnih.gov These enzymes utilize NADPH and molecular oxygen to facilitate the conversion. wikipedia.org The resulting compound, IAOx, is a critical metabolic branch point, serving as a precursor for both indole glucosinolates and the plant hormone indole-3-acetic acid (IAA). nih.govnih.govnih.gov

Once IAOx is formed, it undergoes a second monooxygenase reaction catalyzed by a different class of cytochrome P450 enzymes. wikipedia.org In Arabidopsis, this step is predominantly mediated by CYP83B1. wikipedia.orgnih.gov This enzyme converts IAOx into a proposed reactive intermediate, 1-aci-nitro-2-indolyl-ethane. wikipedia.orgresearchgate.net CYP83B1 exhibits a high affinity for indole-3-acetaldoxime, underscoring its specific and crucial role in channeling this intermediate toward indole glucosinolate biosynthesis. nih.govnih.gov While another related enzyme, CYP83A1, can metabolize aromatic oximes, it has a much lower affinity for IAOx, indicating that CYP83B1 is the primary enzyme for this step under normal physiological conditions. nih.govnih.gov

Core Glucosinolate Structure Formation

The subsequent stages of the pathway involve the construction of the core glucosinolate structure, a defining feature of this class of compounds. This involves the incorporation of sulfur, the addition of a glucose moiety, and a final sulfation step.

The incorporation of sulfur into the molecule is a key phase. The activated aldoxime intermediate reacts with a sulfur donor. oup.com Glutathione (B108866) (GSH) serves as this sulfur donor, and the conjugation is facilitated by Glutathione S-Transferase (GST) enzymes, forming an S-alkylthiohydroximate. wikipedia.orgnih.govnih.gov This conjugate is then cleaved by a carbon–sulfur lyase, an enzyme identified in Arabidopsis as SUPERROOT1 (SUR1). wikipedia.orgnih.gov The action of SUR1 releases a free thiol, creating the thiohydroximate intermediate, which is the direct precursor for glucosylation. wikipedia.orgnih.gov

The formation of the core glucosinolate structure is completed in two final steps. First, a glucose molecule is attached to the thiohydroximate intermediate via a thioether linkage. wikipedia.org This glucosylation step is catalyzed by a UDP-glucose:thiohydroximate S-glucosyltransferase. nih.gov In Arabidopsis, the primary enzyme responsible for this reaction is UGT74B1. nih.govkennesaw.edu The resulting molecule is a desulfoglucosinolate. nih.gov The final step in the biosynthesis of the core structure is sulfation. researchgate.net This reaction is catalyzed by sulfotransferases (SOTs), such as SOT16, SOT17, and SOT18, which transfer a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the desulfoglucosinolate, yielding the final Glucobrassicin(1-) molecule. mdpi.commdpi.com

Table of Key Enzymes in Glucobrassicin(1-) Biosynthesis

Enzyme Class Specific Enzyme (e.g., in Arabidopsis) Step in Pathway Substrate Product
Cytochrome P450 CYP79B2 / CYP79B3 Initial Conversion Tryptophan Indole-3-acetaldoxime (IAOx)
Cytochrome P450 CYP83B1 Monooxygenase Reaction Indole-3-acetaldoxime (IAOx) 1-aci-nitro-2-indolyl-ethane (proposed)
Glutathione S-Transferase GSTs (e.g., GSTF9, GSTF10) Sulfur Conjugation Activated aldoxime + Glutathione S-alkylthiohydroximate
Carbon–Sulfur Lyase SUR1 Cleavage S-alkylthiohydroximate Thiohydroximate
Glucosyltransferase UGT74B1 Glucosylation Thiohydroximate Desulfoglucobrassicin
Sulfotransferase SOT16 / SOT18 Sulfation Desulfoglucobrassicin Glucobrassicin(1-)

Genetic and Molecular Regulation of Glucobrassicin(1-) Biosynthesis

The biosynthesis of Glucobrassicin(1-), a prominent indole glucosinolate, is a complex process that is tightly controlled at the genetic and molecular level. This regulation ensures that the production of this defense-related secondary metabolite is coordinated with the plant's developmental stage and in response to various environmental cues. The key players in this regulatory network include a suite of biosynthetic genes encoding the enzymes that catalyze the conversion of tryptophan to Glucobrassicin(1-), and a family of transcription factors that modulate the expression of these genes.

The core biosynthetic pathway of indole glucosinolates, including Glucobrassicin(1-), has been largely elucidated through studies in the model plant Arabidopsis thaliana. Several key genes encoding cytochrome P450 monooxygenases, a C-S lyase, and a glucosyltransferase have been identified and characterized for their specific roles in the conversion of the amino acid tryptophan into Glucobrassicin(1-).

The initial step in the pathway is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by two partially redundant cytochrome P450 enzymes, CYP79B2 and CYP79B3 . nih.govnih.gov Studies on cyp79b2/cyp79b3 double knockout mutants have shown that these plants are devoid of both camalexin (B168466) and indole glucosinolates, demonstrating the critical role of these enzymes in producing the IAOx precursor pool. nih.gov

Following the formation of IAOx, the pathway continues with a reaction catalyzed by another cytochrome P450, CYP83B1 . This enzyme is responsible for metabolizing IAOx, channeling it towards the biosynthesis of indole glucosinolates. mdpi.com The importance of CYP83B1 is highlighted by the fact that its overexpression, in conjunction with CYP79B2 and/or CYP79B3, leads to increased accumulation of glucobrassicin and its derivatives in transgenic Chinese cabbage. mdpi.com

The subsequent step in the formation of the glucosinolate core structure involves the activity of a C-S lyase, encoded by the SUR1 gene. The SUR1 enzyme is essential for the biosynthesis of both aliphatic and indole glucosinolates, as evidenced by the complete absence of these compounds in sur1 mutants. frontiersin.org

The final steps of Glucobrassicin(1-) biosynthesis involve the addition of a glucose molecule and a sulfate group. The glucosylation of the thiohydroximate intermediate is catalyzed by a UDP-glucose:thiohydroximate S-glucosyltransferase, encoded by the UGT74B1 gene. Biochemical analyses have confirmed that the recombinant UGT74B1 protein specifically glucosylates the thiohydroximate functional group, and loss-of-function mutants for this gene show significantly reduced levels of glucosinolates.

Table 1: Key Biosynthetic Genes in Glucobrassicin(1-) Formation

Gene Enzyme Class Function in Biosynthesis
CYP79B2/CYP79B3 Cytochrome P450 Catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx). nih.govnih.gov
CYP83B1 Cytochrome P450 Metabolizes IAOx, directing it towards indole glucosinolate synthesis. mdpi.com
SUR1 C-S Lyase Essential for the formation of the glucosinolate core structure. frontiersin.org

| UGT74B1 | Glucosyltransferase | Catalyzes the glucosylation of the thiohydroximate intermediate. |

The expression of the biosynthetic genes involved in the production of Glucobrassicin(1-) is primarily controlled by a small subfamily of R2R3-MYB transcription factors. In Arabidopsis, three key MYB factors, MYB34 , MYB51 , and MYB122 , have been identified as central regulators of indole glucosinolate biosynthesis. nih.gov These transcription factors act as positive regulators, upregulating the expression of the core biosynthetic genes. mdpi.com

Research has shown that these three MYB factors have both distinct and overlapping functions in regulating indole glucosinolate levels in different plant organs and in response to various hormonal signals. nih.gov For instance, MYB34 is the predominant regulator of indole glucosinolate biosynthesis in the roots, while MYB51 plays a more significant role in the shoots. nih.gov MYB122 appears to have an accessory role. nih.gov The indispensable nature of these transcription factors is demonstrated by the fact that a myb34 myb51 myb122 triple mutant is completely devoid of indole glucosinolates under standard growth conditions. nih.gov

The regulatory role of these MYB factors extends to their response to plant hormones. Studies have revealed that MYB51 is the central regulator of indole glucosinolate synthesis in response to salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET) signaling. nih.gov In contrast, MYB34 is the key regulator in response to abscisic acid (ABA) and jasmonate (JA) signaling. nih.gov MYB122 plays a minor role in JA/ET-induced glucosinolate biosynthesis. nih.gov

The differential expression of these MYB transcription factors in various organs correlates with the accumulation of indole glucosinolates. For example, in Chinese cabbage, the transcript levels of MYB34, MYB51, and MYB122 were found to be higher in seeds and roots, which also showed high levels of glucobrassicin and 4-methoxyglucobrassicin (B122029). nih.gov

Table 2: Relative Transcript Levels of MYB34 Isoforms in Different Organs of Chinese Cabbage

Organ Relative Transcript Level of MYB34-4 (compared to young leaves)
Young Leaves 1
Old Leaves ~0.33
Roots ~3
Seeds ~0.11

Data derived from research on Brassica rapa ssp. pekinensis. nih.gov

Table 3: Indole Glucosinolate Content in Arabidopsis thaliana Wild-Type and myb Mutants

Genotype Total Indole Glucosinolate Content (relative to Wild-Type)
Wild-Type (Col-0) 100%
myb34 Reduced
myb51 Reduced
myb122 Slightly Reduced
myb34 myb51 Severely Reduced
myb34 myb51 myb122 Absent

Qualitative representation based on findings that the triple mutant is devoid of indole glucosinolates. nih.gov

Metabolism and Catabolism of Glucobrassicin 1

Enzymatic Hydrolysis Initiated by Myrosinase (β-Thioglucosidase)

The breakdown of Glucobrassicin(1-) is triggered when plant tissues are damaged, for instance by chewing or cutting, which allows the enzyme myrosinase (β-thioglucosidase) to come into contact with Glucobrassicin(1-). oregonstate.edunih.gov Myrosinase, which is physically segregated from glucosinolates in intact plant cells, catalyzes the hydrolysis of the thioglucosidic bond in the Glucobrassicin(1-) molecule. oregonstate.edunih.gov This enzymatic reaction cleaves the glucose molecule from the parent compound. oregonstate.edufrontiersin.org The process can also be facilitated by myrosinase-like activity from certain human gut bacteria. tci-thaijo.orgnih.gov

The efficiency of this hydrolysis can be influenced by various factors. For example, studies have shown that the degradation of Glucobrassicin(1-) by myrosinase is pH-dependent. acs.orgacs.org At a neutral pH of 7, the breakdown of Glucobrassicin(1-) is almost complete within an hour. acs.orgacs.org In contrast, under acidic conditions (pH 3), the degradation is significantly slower, taking up to 24 hours to reach near completion. acs.orgacs.org

Formation of Unstable Aglycone and Subsequent Rearrangement

Following the myrosinase-catalyzed removal of glucose, an unstable aglycone intermediate, thiohydroximate-O-sulfonate, is formed. oregonstate.edufrontiersin.org This intermediate is highly reactive and spontaneously undergoes a Lossen rearrangement, which involves the release of a sulfate (B86663) ion. oregonstate.eduiarc.fr This rearrangement leads to the formation of another transient compound, 3-indolylmethylisothiocyanate. oregonstate.edu Due to its high instability, 3-indolylmethylisothiocyanate has not been directly detected. wikipedia.orgebi.ac.uk It rapidly decomposes or reacts with water to yield a variety of breakdown products. wikipedia.orgebi.ac.uk

Diversity of Glucobrassicin(1-) Degradation Products

The breakdown of the unstable aglycone results in a diverse array of indole-containing products. wikipedia.orgtaylorandfrancis.comacs.orgfrontiersin.org The specific products formed are dependent on various conditions such as pH and the presence of other molecules. nih.govacs.org

One of the primary and most studied degradation products of Glucobrassicin(1-) is Indole-3-carbinol (B1674136) (I3C). wikipedia.orgtaylorandfrancis.comacs.orgfrontiersin.org I3C is formed from the unstable 3-indolylmethylisothiocyanate. oregonstate.edu Research indicates that at a neutral pH, I3C is a major product of the enzymatic breakdown of Glucobrassicin(1-). acs.org However, the yield of I3C from Glucobrassicin(1-) is estimated to be around 20% on a molar basis. nih.govfrontiersin.org I3C is itself relatively unstable, especially in acidic environments like the stomach, and can form various adducts. taylorandfrancis.comoregonstate.edu It can react with ascorbic acid to form ascorbigen, or with cysteine and glutathione (B108866) to form other conjugates. nih.gov

Formation of Indole-3-carbinol (I3C) and Related Adducts
PrecursorKey IntermediatePrimary ProductRelated AdductsInfluencing Factors
Glucobrassicin(1-)3-indolylmethylisothiocyanateIndole-3-carbinol (I3C)Ascorbigen, Cysteine conjugates, Glutathione conjugatesNeutral pH favors I3C formation. Acidic conditions promote adduct formation.

Another significant degradation product is Indole-3-acetonitrile (B3204565) (IAN). taylorandfrancis.comacs.org The formation of IAN from the unstable isothiocyanate intermediate is promoted by the presence of the epithiospecifier protein (ESP). researchgate.net Studies have shown that under acidic conditions (pH 3), both IAN and I3C are the main products of Glucobrassicin(1-) enzymatic degradation. acs.org In some plant species, the synthesis of IAN from Glucobrassicin(1-) is a notable metabolic pathway. nih.govdntb.gov.ua

The initial breakdown of Glucobrassicin(1-) by myrosinase is expected to yield the highly unstable indol-3-ylmethylisothiocyanate. wikipedia.orgebi.ac.uk While this specific isothiocyanate has not been detected, the formation of isothiocyanates is a general outcome of glucosinolate hydrolysis. nih.govnih.gov The presence of an epithiospecifier protein (ESP) can direct the breakdown of the aglycone towards the formation of nitriles and, in the case of alkenyl glucosinolates, epithionitriles. iarc.frnih.gov

In the acidic environment of the stomach, Indole-3-carbinol (I3C) can undergo self-condensation to form a variety of dimeric and polymeric products. taylorandfrancis.comoregonstate.edu The most prominent of these is 3,3'-Diindolylmethane (DIM). frontiersin.orgresearchgate.net DIM is formed from the condensation of two molecules of I3C. annualreviews.org Other, more complex oligomeric products can also be formed, although typically in smaller quantities. frontiersin.org

Key Degradation Products of Glucobrassicin(1-)
ProductFormation PathwayKey Factors
Indole-3-carbinol (I3C)Spontaneous decomposition of 3-indolylmethylisothiocyanateNeutral pH
Indole-3-acetonitrile (IAN)ESP-mediated rearrangement of the aglyconeAcidic pH, presence of Epithiospecifier Protein (ESP)
3,3'-Diindolylmethane (DIM)Acid-catalyzed condensation of two I3C moleculesAcidic environment (e.g., stomach)
IsothiocyanatesInitial rearrangement of the aglyconeHighly unstable intermediate

Influence of Specifier Proteins on Hydrolysis Product Profile (e.g., NSP1, NSP5, ESP)

The enzymatic hydrolysis of Glucobrassicin(1-) by myrosinase results in an unstable aglycone intermediate. The subsequent fate of this intermediate is not random; it is significantly directed by a class of proteins known as specifier proteins. These proteins are non-catalytic cofactors of myrosinase that determine the nature of the final hydrolysis products. In the absence of specifier proteins, the aglycone of Glucobrassicin(1-) spontaneously rearranges to form an unstable isothiocyanate. frontiersin.orgfrontiersin.org However, the presence of specific specifier proteins shifts the chemical output towards the formation of nitriles. frontiersin.orgfrontiersin.orgnih.gov The primary specifier proteins influencing Glucobrassicin(1-) catabolism are Nitrile-specifier Proteins (NSPs) and the Epithiospecifier Protein (ESP). frontiersin.orgmdpi.com

Nitrile-Specifier Proteins (NSP1 and NSP5):

Research has identified a family of five Nitrile-Specifier Proteins in Arabidopsis thaliana (NSP1-NSP5), which are homologues of the Epithiospecifier Protein. arabidopsis.org Of these, NSP1 and NSP5 are primarily responsible for directing the hydrolysis of glucosinolates toward nitrile formation. frontiersin.orgnih.govresearchgate.netdntb.gov.ua Studies have shown that NSP1 and NSP5 are predominantly expressed in the leaves of Arabidopsis thaliana. frontiersin.orgnih.govresearchgate.net Their presence ensures that the breakdown of Glucobrassicin(1-) yields indole-3-acetonitrile (IAN) instead of the corresponding isothiocyanate. frontiersin.orgfrontiersin.orgnih.gov

The influence of these proteins is particularly evident under certain environmental conditions, such as drought stress. frontiersin.orgnih.govresearchgate.net In drought-stressed Arabidopsis thaliana, the expression of both NSP1 and NSP5 genes is significantly elevated. frontiersin.orgnih.gov This upregulation leads to an increased production of IAN from Glucobrassicin(1-), which can then be converted to the plant hormone indole-3-acetic acid (IAA), suggesting a crucial role for these specifier proteins in plant stress response and growth regulation. frontiersin.orgnih.govresearchgate.net Mutants lacking functional NSP1 show significantly lower contents of IAN, confirming the protein's role in nitrile formation. frontiersin.org

Epithiospecifier Protein (ESP):

The Epithiospecifier Protein (ESP) is another key player in determining the outcome of glucosinolate hydrolysis. While ESP is known for promoting the formation of epithionitriles from alkenyl glucosinolates, its role with non-alkenyl glucosinolates like Glucobrassicin(1-) is different. frontiersin.orgdpi.qld.gov.aunih.gov In the case of Glucobrassicin(1-), ESP activity, much like that of NSPs, directs the hydrolysis towards the formation of the simple nitrile, indole-3-acetonitrile (IAN), at the expense of the isothiocyanate. frontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.com The activity of ESP is dependent on the presence of ferrous ions (Fe²⁺) as a cofactor. mdpi.comnih.govsci-hub.se

The interplay between different specifier proteins adds another layer of regulation. For instance, the Epithiospecifier Modifier 1 (ESM1) protein can act antagonistically to ESP, inhibiting ESP-mediated nitrile formation and thereby increasing the proportion of isothiocyanate-derived products. mdpi.comresearchgate.net This complex regulation allows the plant to finely tune the profile of defensive and signaling compounds produced from Glucobrassicin(1-) in response to various internal and external cues.

The table below summarizes the influence of these specifier proteins on the hydrolysis products of Glucobrassicin(1-).

Specifier Protein(s)Primary Hydrolysis Product from Glucobrassicin(1-)Key Research Findings
None Unstable Isothiocyanate (leads to products like Raphanusamic Acid)This is the default pathway in the absence of specifier proteins. frontiersin.org
NSP1 & NSP5 Indole-3-acetonitrile (IAN)These proteins direct hydrolysis towards nitrile formation. frontiersin.orgnih.govresearchgate.net Their expression is increased under drought stress, suggesting a role in auxin biosynthesis. frontiersin.orgnih.govresearchgate.net
ESP Indole-3-acetonitrile (IAN)Promotes nitrile formation from non-alkenyl glucosinolates like Glucobrassicin(1-). frontiersin.orgmdpi.com Its activity is dependent on Fe²⁺. nih.govsci-hub.se
ESP + ESM1 Increased Isothiocyanate-derived productsESM1 can inhibit the nitrile-promoting activity of ESP. mdpi.comresearchgate.net

Structural Variants and Derivatives of Glucobrassicin 1 in Plants

Naturally Occurring Glucobrassicin(1-) Derivatives

Plants biosynthesize several derivatives of glucobrassicin (B1234704), with some being as prevalent as the parent compound itself. wikipedia.orgebi.ac.uk These derivatives are formed by substitutions on the indole (B1671886) ring of the glucobrassicin molecule.

First discovered after glucobrassicin itself, 1-Methoxyglucobrassicin was given the common name Neoglucobrassicin (B1238046). wikipedia.orgebi.ac.uk This derivative is characterized by the addition of a methoxy (B1213986) group at the 1-position of the indole ring. nih.govhmdb.ca Neoglucobrassicin is widespread in Brassica species and is considered as common in cruciferous plants as glucobrassicin. wikipedia.orghmdb.ca Research has shown its presence in vegetables like Chinese cabbage, broccoli, and kale. maxapress.comsemanticscholar.org Studies have indicated that the hydrolysis products of neoglucobrassicin may have stronger deterrent effects on certain insects, such as aphids, compared to the hydrolysis products of glucobrassicin. mdpi.com

4-Hydroxyglucobrassicin (B1195005) is another common derivative, formed by the hydroxylation of the indole ring at the 4-position. wikipedia.orgebi.ac.uk It is frequently found alongside glucobrassicin and its other derivatives in various cruciferous plants. wikipedia.org For instance, it has been identified in broccoli, radish, kale, and cabbage. semanticscholar.orgphcogj.comresearchgate.net This compound has also been isolated from the green siliques (fruits) of Arabidopsis thaliana. nih.gov The accumulation of 4-hydroxyglucobrassicin can be influenced by external factors; for example, its levels in kale hairy root cultures have been shown to vary with different auxin treatments. semanticscholar.org

Following the hydroxylation of glucobrassicin at the 4-position, a subsequent methylation can occur to form 4-Methoxyglucobrassicin (B122029). maxapress.comcymitquimica.com This derivative is as frequently occurring in crucifers as glucobrassicin and neoglucobrassicin. wikipedia.orgebi.ac.uk It has been identified in a variety of plants, including rocket salad (Eruca sativa), different Brassica species, and radish. phcogj.comnih.gov Notably, 4-Methoxyglucobrassicin has been reported to function as a signal molecule in plant defense mechanisms against bacterial and fungal pathogens. wikipedia.orgebi.ac.ukmdpi.com

Beyond the more common variants, several other derivatives of glucobrassicin have been identified in plants, though they appear to be much rarer in nature. wikipedia.orgebi.ac.uk These include:

1,4-Dimethoxyglucobrassicin : This novel indole glucosinolate was isolated from the roots of a specific type of Barbarea vulgaris. nih.gov Its structure features methoxy groups at both the 1- and 4-positions of the indole ring. nih.gov

1-Sulfoglucobrassicin : This derivative involves the sulfonation of the ring nitrogen. nih.gov It has been identified in woad (Isatis tinctoria L.). nih.gov

6′-Isoferuloylglucobrassicin : This is another rarely encountered derivative of glucobrassicin. wikipedia.org

Table 1: Naturally Occurring Derivatives of Glucobrassicin(1-)

Derivative Name Common Name Key Characteristics Occurrence
1-Methoxyglucobrassicin Neoglucobrassicin Methoxy group at the 1-position of the indole ring. nih.govhmdb.ca Common in Brassica species (e.g., cabbage, broccoli). wikipedia.orgmaxapress.com
4-Hydroxyglucobrassicin Hydroxy group at the 4-position of the indole ring. wikipedia.orgebi.ac.uk Common in crucifers (e.g., broccoli, radish, kale). semanticscholar.orgphcogj.comresearchgate.net
4-Methoxyglucobrassicin Methoxy group at the 4-position of the indole ring. maxapress.comcymitquimica.com Common in crucifers; acts as a defense signal molecule. wikipedia.orgebi.ac.uknih.gov
1,4-Dimethoxyglucobrassicin Methoxy groups at both 1- and 4-positions. nih.gov Rare; found in Barbarea vulgaris roots. nih.gov
1-Sulfoglucobrassicin Sulfonation on the indole ring nitrogen. nih.gov Rare; found in Isatis tinctoria (woad). nih.gov
6′-Isoferuloylglucobrassicin Rare in nature. wikipedia.org

Biosynthetic Pathways Leading to Glucobrassicin(1-) Derivatives

The structural diversity of indole glucosinolates arises from secondary modifications to the parent molecule, glucobrassicin. maxapress.comfstjournal.com.br These modifications are catalyzed by specific families of enzymes, primarily cytochrome P450 monooxygenases (CYP) and O-methyltransferases (IGMT). nih.gov

The key enzymes responsible for these transformations belong to the CYP81F subfamily and the Indole Glucosinolate O-Methyltransferase (IGMT) family. nih.govmaxapress.com The general pathway involves an initial hydroxylation of the indole ring of glucobrassicin by a CYP81F enzyme, followed by a methylation of the newly added hydroxyl group by an IGMT enzyme. nih.govresearchgate.net

CYP81F Enzymes : This family of cytochrome P450 monooxygenases catalyzes the hydroxylation of indole glucosinolates. researchgate.net For example, CYP81F2 is known to catalyze the production of 4-hydroxyindolic glucosinolates, such as 4-hydroxyglucobrassicin. researchgate.netresearchgate.net Similarly, CYP81F4 is involved in the conversion of glucobrassicin to 1-hydroxyglucobrassicin, the precursor to neoglucobrassicin. mdpi.comfstjournal.com.br

Indole Glucosinolate O-Methyltransferases (IGMTs) : These enzymes are responsible for the subsequent methylation of the hydroxylated intermediates. researchgate.net For instance, after CYP81F2 forms 4-hydroxyglucobrassicin, IGMT1 and IGMT2 can methylate it to produce 4-methoxyglucobrassicin. researchgate.net The conversion of 1-hydroxy-I3M to 1-methoxy-I3M (neoglucobrassicin) is also controlled by IGMTs. researchgate.net In Arabidopsis, IGMT5 has been identified as the enzyme that catalyzes the methyl transfer reaction in the biosynthesis of glucosinolates modified at the 1-position of the indole ring. nih.gov

The transcriptional regulation of these specific CYP81F and IGMT enzymes allows the plant to control the metabolic flux and determine which derivatives are produced in response to different stimuli, such as herbivore attacks or pathogen infections. biorxiv.org

Table 2: Key Enzymes in the Biosynthesis of Glucobrassicin(1-) Derivatives

Enzyme Family Specific Enzyme (Example) Function Resulting Derivative
Cytochrome P450 CYP81F2 Catalyzes the hydroxylation of glucobrassicin at the 4-position. researchgate.netresearchgate.net 4-Hydroxyglucobrassicin
Cytochrome P450 CYP81F4 Catalyzes the conversion of glucobrassicin to 1-hydroxyglucobrassicin. mdpi.comfstjournal.com.br Precursor to Neoglucobrassicin
Indole Glucosinolate O-Methyltransferase IGMT1 / IGMT2 Methylates 4-hydroxyglucobrassicin. researchgate.net 4-Methoxyglucobrassicin
Indole Glucosinolate O-Methyltransferase IGMT5 Catalyzes methylation at the 1-position of the indole ring. nih.gov Neoglucobrassicin (1-Methoxyglucobrassicin)

Table 3: Compound Names

Compound Name
1,4-Dimethoxyglucobrassicin
1-Methoxyglucobrassicin
1-Sulfoglucobrassicin
4-Hydroxyglucobrassicin
4-Methoxyglucobrassicin
6′-Isoferuloylglucobrassicin
Glucobrassicin
Glucobrassicin(1-)

Physiological and Ecological Roles of Glucobrassicin 1 in Plant Biology

Role in Plant Defense Mechanisms Against Biotic Stressors

Glucobrassicin(1-) and its derivatives are key components of the plant's defense system against a range of biological threats, including insects and pathogenic microorganisms. ceplas.euresearchgate.netresearchgate.net

Interactions with Insect Herbivores and Oviposition Stimulation

Glucobrassicin(1-) plays a dual role in interactions with insect herbivores. For specialist insects that have co-evolved with cruciferous plants, Glucobrassicin(1-) can act as a feeding and oviposition stimulant. researchgate.netnih.gov For instance, it is a potent egg-laying stimulant for the cabbage butterfly, Pieris rapae. wikipedia.orgnih.gov The presence of Glucobrassicin(1-) and other glucosinolates helps these specialist insects recognize their host plants. nih.govresearchgate.netresearchgate.net

Conversely, the breakdown products of Glucobrassicin(1-) and other indole (B1671886) glucosinolates can deter generalist herbivores. wur.nlnih.gov Upon tissue damage by chewing insects, Glucobrassicin(1-) is hydrolyzed by the enzyme myrosinase into various bioactive compounds. wikipedia.orgfrontiersin.org While the direct isothiocyanate product, indol-3-ylmethylisothiocyanate, is highly unstable, other degradation products like indole-3-carbinol (B1674136) are formed. wikipedia.org These hydrolysis products can be toxic or act as feeding deterrents to non-specialist insects. nih.govcabidigitallibrary.org For example, the hydrolysis products of 4-methoxyglucobrassicin (B122029), a related indole glucosinolate, exhibit strong insect deterrent activity. nih.gov

Table 1: Role of Glucobrassicin(1-) and its Derivatives in Insect Interactions

Interaction TypeInsect TypeEffect of Glucobrassicin(1-) or its DerivativesExample Insect
Oviposition StimulationSpecialist HerbivoreActs as a chemical cue for egg-laying. wikipedia.orgnih.govPieris rapae (Cabbage Butterfly) nih.gov
Feeding StimulationSpecialist HerbivoreStimulates feeding by acting as a token stimulus. nih.govfrontiersin.orgPlutella xylostella (Diamondback Moth) frontiersin.org
Feeding DeterrenceGeneralist HerbivoreHydrolysis products are toxic or deterrent. wur.nlnih.govAphids mdpi.com

Defense Against Plant Fungal Pathogens

Glucobrassicin(1-) and its breakdown products are integral to the defense against various fungal pathogens. plos.orgscienceopen.comnih.gov The hydrolysis of indole glucosinolates, including Glucobrassicin(1-), leads to the formation of antifungal compounds. plos.orgnih.gov For instance, the breakdown of 4-methoxyglucobrassicin, a derivative of Glucobrassicin(1-), results in antifungal compounds. mdpi.com

Research has shown that the indole glucosinolate pathway is crucial for resistance against necrotrophic fungi like Plectosphaerella cucumerina and Sclerotinia sclerotiorum. plos.org In Arabidopsis thaliana, the PEN2 myrosinase hydrolyzes indole glucosinolates to generate metabolites that inhibit fungal growth. plos.org While some specialist fungi like Alternaria brassicicola may have adapted to tolerate these compounds, they remain effective against many generalist fungal pathogens like Botrytis cinerea. plos.orgnih.gov The production of these antifungal compounds can be induced upon pathogen attack. ceplas.eu

Defense Against Plant Bacterial Pathogens

The defense system involving Glucobrassicin(1-) also extends to bacterial pathogens. scienceopen.comnih.gov Hydrolysis products of indole glucosinolates have demonstrated antibacterial activity. nih.govmdpi.commdpi.com For example, 4-methoxyglucobrassicin has been identified as a signal molecule in plant defense against bacteria. wikipedia.org The accumulation of these compounds can help inhibit the growth and spread of bacterial infections. csic.es

Glucobrassicin(1-) as a Phytoanticipin and Induced Phytoalexin

Glucobrassicin(1-) functions as both a phytoanticipin and a precursor to induced phytoalexins. ceplas.euplantsjournal.com Phytoanticipins are defense compounds that are present in the plant constitutively. plantsjournal.comnih.gov Glucobrassicin(1-) is stored in plant vacuoles and upon tissue damage, it is rapidly hydrolyzed to produce toxic compounds, acting as a pre-formed defense. ceplas.euresearchgate.net

In addition to its role as a phytoanticipin, the synthesis of Glucobrassicin(1-) and other indole glucosinolates can be induced in response to pathogen or herbivore attack, thus contributing to the phytoalexin response. ceplas.euresearchgate.net Phytoalexins are antimicrobial compounds that are synthesized de novo after infection. plantsjournal.comnih.govresearchgate.net The increased production of Glucobrassicin(1-) following an attack enhances the plant's defensive capacity against the invading organism. ceplas.eu

Contribution to Abiotic Stress Tolerance in Plants

Glucobrassicin(1-) is also involved in the plant's response to abiotic stressors, particularly drought. researchgate.netnih.govusc.edu

Drought Stress Response and Accumulation Dynamics

Under drought conditions, plants often accumulate higher levels of glucosinolates, including Glucobrassicin(1-). frontiersin.orgoup.comnih.govresearchgate.net Studies on Arabidopsis thaliana have shown a significant increase in Glucobrassicin(1-) content in both shoots and roots during drought stress. frontiersin.orgnih.gov This accumulation is believed to be part of the plant's strategy to cope with water deficit. nih.govcabidigitallibrary.org

One of the key roles of Glucobrassicin(1-) during drought is its contribution to the synthesis of the plant hormone auxin (indole-3-acetic acid or IAA). frontiersin.orgnih.govnih.gov During drought, Glucobrassicin(1-) can be broken down to indole-3-acetonitrile (B3204565) (IAN), which is then converted to IAA. frontiersin.orgnih.govnih.gov This pathway provides an additional source of auxin, which is crucial for regulating plant growth and development, including stress responses. frontiersin.orgfrontiersin.org The increased turnover of Glucobrassicin(1-) during drought highlights its importance in this adaptive mechanism. frontiersin.orgnih.gov

Table 2: Changes in Glucobrassicin(1-) Levels in Arabidopsis thaliana Under Drought Stress

Plant TissueDrought ConditionChange in Glucobrassicin(1-) ContentReference
ShootsDrought StressedHigher content compared to control plants. frontiersin.orgnih.gov
RootsDrought StressedHigher content compared to control plants. frontiersin.orgnih.gov

Thermal Stress Adaptation

Plants employ a range of biochemical adjustments to cope with thermal stress, and evidence suggests Glucobrassicin(1-) is involved in these adaptive responses, particularly to low temperatures. Studies on Brassica oleracea varieties have shown that exposure to chilling and freezing temperatures leads to distinct changes in the glucosinolate profile.

Specifically, freezing temperatures have been observed to significantly increase the content of indolic glucosinolates, with Glucobrassicin(1-) being the most abundant among them. iptpo.hrnih.gov In one study, kale (Brassica oleracea var. acephala) subjected to freezing (−8 °C) showed a marked increase in Glucobrassicin(1-) levels compared to control (21 °C) and chilling (8 °C) conditions. iptpo.hrnih.gov Further research on kale populations with varying baseline glucosinolate levels demonstrated that those with a high GSL content, including Glucobrassicin(1-), exhibited greater resistance and better vegetative development under cold conditions (12°C). mdpi.com These findings support the hypothesis that Glucobrassicin(1-) plays a protective role against physiological damage induced by low temperatures. mdpi.com

Table 1: Effect of Thermal Stress on Glucobrassicin(1-) Content in Brassica Species

Plant SpeciesStress ConditionObserved Effect on Glucobrassicin(1-) ContentReference
Kale (Brassica oleracea var. acephala)Freezing Temperature (-8°C)Significant Increase iptpo.hr, nih.gov
Kale (Brassica oleracea var. acephala)Cold Temperature (12°C)Increased in high-GSL populations mdpi.com
Oilseed Rape (Brassica napus)Prolonged Heat Stress (30°C)Decrease frontiersin.org

Impact of Nutrient Availability (Nitrogen, Sulfur) on Glucobrassicin(1-) Content

As sulfur- and nitrogen-containing compounds, the biosynthesis of glucosinolates, including Glucobrassicin(1-), is intrinsically linked to the availability of these macronutrients. mdpi.comoup.com The balance between nitrogen (N) and sulfur (S) supply can significantly alter the concentration and profile of glucosinolates in plant tissues.

Generally, an increased supply of sulfur enhances the production of both aliphatic and indole glucosinolates, including Glucobrassicin(1-). mdpi.com For instance, in kale, supplementing with sulfur was found to enhance the accumulation of Glucobrassicin(1-). nih.gov Similarly, studies on horseradish showed that indole glucosinolate levels increased with the application of both nitrogen and sulfur. unibas.it

The effect of nitrogen is more complex and often interacts with sulfur availability. In some cases, high nitrogen application, especially when sulfur is limiting, can lead to a decrease in Glucobrassicin(1-) content. mdpi.comresearchgate.net This is likely due to increased allocation of resources to primary growth and protein synthesis, creating a relative sulfur deficiency for secondary metabolite production. mdpi.com For example, in field studies with cabbage, the highest concentrations of Glucobrassicin(1-) were achieved with low nitrogen and high sulfur fertilization rates. researchgate.net In contrast, broccoli plants grown with an insufficient nitrogen supply showed an increase in total glucosinolate concentrations, regardless of the sulfur level. researchgate.net This indicates that the response is species-specific and dependent on the precise nutrient balance. frontiersin.orgnih.govnih.gov

Table 2: Influence of Nitrogen (N) and Sulfur (S) Fertilization on Glucobrassicin(1-) Content

Plant SpeciesNutrient ConditionEffect on Glucobrassicin(1-) ContentReference
Cabbage (Brassica oleracea var. capitata)High NitrogenDecreased mdpi.com
Cabbage (Brassica oleracea var. capitata)Low Nitrogen, High SulfurMaximized concentration researchgate.net
Kale (Brassica oleracea var. acephala)Increased SulfurIncreased nih.gov
Horseradish (Armoracia rusticana)Nitrogen + Sulfur SupplyIncreased unibas.it
Broccoli (Brassica oleracea)Insufficient NitrogenIncreased (total glucosinolates) researchgate.net

Interplay with Plant Phytohormone Signaling Pathways

The metabolic pathway of indole glucosinolates is intricately connected with the homeostasis of auxin, a critical class of phytohormones that regulates numerous aspects of plant growth and development. frontiersin.org This connection centers on shared biosynthetic precursors and intermediates, positioning Glucobrassicin(1-) as a key player in modulating auxin levels. frontiersin.orgresearchgate.net

Glucobrassicin(1-) as a Source or Regulator of Indole-3-acetic Acid (IAA)

Glucobrassicin(1-) can serve as a storage form or precursor for the primary plant auxin, Indole-3-acetic acid (IAA). frontiersin.orgnih.gov The biosynthetic pathways for IAA and indole glucosinolates diverge from a common intermediate, indole-3-acetaldoxime (IAOx). frontiersin.orgnih.gov While IAOx can be channeled towards the synthesis of Glucobrassicin(1-), it can also be converted to IAA. frontiersin.org

Furthermore, a distinct, tryptophan-independent pathway for IAA synthesis exists in Brassicaceae, which proceeds via the breakdown of Glucobrassicin(1-). frontiersin.orgnih.govresearchgate.net In this pathway, Glucobrassicin(1-) is hydrolyzed to produce indole-3-acetonitrile (IAN). frontiersin.orgresearchgate.net Subsequently, nitrilase enzymes, such as NIT2 in Arabidopsis, convert IAN into active IAA. frontiersin.orgnih.gov This pathway has been shown to be particularly important under certain stress conditions, such as drought. frontiersin.orgnih.gov In drought-stressed Arabidopsis thaliana, researchers observed a high turnover of Glucobrassicin(1-) along with elevated expression of genes involved in its breakdown and the subsequent conversion of IAN to IAA, providing strong evidence for its role as an auxin source. frontiersin.orgnih.gov

Influence on Auxin Homeostasis in Plants

By acting as a potential source of IAA, Glucobrassicin(1-) metabolism directly influences auxin homeostasis. The plant can regulate the flow of the common precursor IAOx between the production of defense compounds (indole glucosinolates) and the production of a key growth hormone (IAA). frontiersin.org Disruptions in this balance have clear phenotypic consequences. For instance, Arabidopsis mutants with impaired function in the glucosinolate biosynthesis pathway (specifically, the ugt74b1 mutant) accumulate significantly higher levels of IAA, leading to auxin-overproduction phenotypes like elongated hypocotyls and excess adventitious roots. researchgate.net

This metabolic link suggests that the regulation of Glucobrassicin(1-) levels is a mechanism for plants to coordinate growth and defense. Under certain conditions, such as pathogen attack or abiotic stress, the plant can shift the metabolic flux to prioritize either defense responses or growth adjustments by modulating the synthesis and breakdown of Glucobrassicin(1-). frontiersin.orgfrontiersin.org For example, the breakdown of Glucobrassicin(1-) can also produce indole-3-carbinol, which has been shown to have auxin-antagonistic effects, adding another layer of regulatory complexity. frontiersin.orgnih.gov

Ecological Significance and Plant-Organism Interactions

The primary ecological role attributed to Glucobrassicin(1-) is as a component of the plant's chemical defense system against a wide array of organisms, including insects and pathogens. mdpi.commdpi.comsrce.hr This defense is mediated by the "mustard oil bomb" system. Upon tissue damage, as caused by a feeding herbivore or an invading pathogen, Glucobrassicin(1-) comes into contact with the myrosinase enzyme, leading to its hydrolysis into various bioactive breakdown products that are often toxic or deterrent. mdpi.comsrce.hr

Research has demonstrated the effectiveness of Glucobrassicin(1-) and its derivatives against specific threats.

Plant Pathogens: In kale, Glucobrassicin(1-) was found to be more effective at reducing the severity of black rot disease, caused by the bacterium Xanthomonas campestris pv. campestris, than aliphatic glucosinolates. nih.gov Similarly, its methoxylated derivative, 4-methoxyglucobrassicin, has been identified as a signal molecule in defense against bacteria and fungi. wikipedia.org Overexpression of genes in the indole glucosinolate pathway in flowering Chinese cabbage, which led to a four-fold increase in Glucobrassicin(1-) content, significantly inhibited the growth of the fungal pathogen Sclerotinia sclerotiorum. nih.gov

Insect Herbivores: The same study showed that elevated Glucobrassicin(1-) levels also enhanced resistance to the generalist herbivore Spodoptera exigua (beet armyworm). nih.gov The toxic or anti-feedant nature of Glucobrassicin(1-) breakdown products serves as a direct defense. nih.govannualreviews.org However, some specialist insects have evolved mechanisms to detoxify or even sequester these compounds for their own defense against predators. mdpi.com

Allelopathy: An interesting ecological role involves potential allelopathic interactions. Studies on woad (Isatis tinctoria) have shown that its roots can excrete Glucobrassicin(1-) and its derivative neoglucobrassicin (B1238046) into the soil. nih.gov This observation may explain the known deleterious effect that some cruciferous crops have on subsequent plantings, suggesting a role in plant-plant competition. nih.gov

Table 3: Ecological Interactions Involving Glucobrassicin(1-)

Interacting OrganismPlant SpeciesObserved Effect/Role of Glucobrassicin(1-)Reference
Xanthomonas campestris pv. campestris (Bacterium)Kale (Brassica oleracea)Effective in decreasing disease severity nih.gov
Sclerotinia sclerotiorum (Fungus)Flowering Chinese Cabbage (Brassica rapa)Increased levels inhibited fungal growth nih.gov
Spodoptera exigua (Insect)Flowering Chinese Cabbage (Brassica rapa)Increased levels enhanced resistance to herbivory nih.gov
Other Plants (Allelopathy)Woad (Isatis tinctoria)Excreted by roots, potentially inhibiting other plants nih.gov

Genetic and Molecular Research on Glucobrassicin 1 Dynamics in Plants

Identification of Genes Controlling Glucobrassicin(1-) Content and Profile

The biosynthesis of glucobrassicin(1-) is a multi-step process involving a suite of specific genes. Research in Brassica species and the model plant Arabidopsis thaliana has been instrumental in elucidating this pathway.

Key genes involved in the indole (B1671886) glucosinolate pathway, including that of glucobrassicin(1-), have been identified. These include:

CYP79B2 and CYP79B3 : These cytochrome P450 monooxygenases are responsible for the initial conversion of tryptophan to indole-3-acetaldoxime, a crucial first step in the pathway. plos.orgfrontiersin.org

CYP83B1 : This gene is involved in the subsequent conversion of indole-3-acetaldoxime. plos.orgfrontiersin.org

SUR1 : This gene is part of the core structure biosynthesis of glucosinolates. nih.gov

UGT74B1 : A glucosyltransferase that plays a role in the core structure formation. nih.gov

SOT16, SOT17, and SOT18 : These sulfotransferase genes are involved in the final step of the core glucosinolate biosynthesis. nih.gov

IGMT1 : An indole glucosinolate methyltransferase gene responsible for side-chain modifications. nih.gov

Transcription factors are critical in regulating the expression of these biosynthetic genes. In Brassica oleracea, the transcription factor MYB34 has been shown to regulate the biosynthesis of indole glucosinolates. mdpi.com Similarly, in Arabidopsis, ATR1 (a MYB transcription factor) , along with MYB34, MYB51, and MYB122 , controls the expression of indole glucosinolate biosynthetic genes. plos.orgmdpi.com Overexpression of ATR1 leads to higher levels of total indole glucosinolates. plos.org In broccoli, the transcription factor MYB122 transcript levels were significantly increased in response to jasmonate treatment, corresponding to changes in indole glucosinolate concentrations. nih.gov

Divergent selection studies in kale (Brassica oleracea var. acephala) have provided insights into the genetic control of glucobrassicin (B1234704) content. While successful in decreasing its concentration, increasing it through selection proved more challenging. frontiersin.orgresearchgate.net This research suggests that variations in the expression of the CYP81F2 gene could be responsible for the changes in glucobrassicin content. frontiersin.orgresearchgate.net

Transcriptome and Metabolome Analyses in Response to Environmental Cues

Environmental stimuli significantly influence the accumulation of glucobrassicin(1-) in plants, often as a defense response. Integrated transcriptome and metabolome analyses have provided a comprehensive view of these responses at the molecular level.

Jasmonic acid (JA), a key phytohormone in plant defense signaling, has been shown to induce the accumulation of indole glucosinolates. In a study involving two broccoli cultivars, JA treatment led to a dose-dependent increase in glucobrassicin in one cultivar ('VI-158') and neoglucobrassicin (B1238046) in another ('Green Magic'). nih.govmdpi.com This was accompanied by the upregulation of several genes involved in glucosinolate metabolism, including the transcription factor MYB122 , core biosynthesis genes like CYP79B2 and UGT74B1 , and side-chain modification genes. nih.govmdpi.com

Pathogen infection is another environmental cue that triggers changes in the glucosinolate profile. In cabbage infected with black rot disease (Xanthomonas campestris pv. campestris), the content of indole glucosinolates, including glucobrassicin, increased in the resistant line. mdpi.com This increase was associated with the upregulation of transcription factors like MYB34 and biosynthetic genes such as CYP81F1 and CYP81F2 . mdpi.com

Wounding also induces the accumulation of glucosinolates. Studies on broccoli have shown that the application of inhibitors of signaling molecules like jasmonic acid, ethylene (B1197577), and reactive oxygen species can affect the accumulation of glucobrassicin and the expression of related biosynthetic genes. nih.gov

The following table summarizes the findings of a transcriptome and metabolome analysis in two broccoli cultivars in response to jasmonate treatment:

Genetic Variation and Its Influence on Glucobrassicin(1-) Accumulation within Plant Species

Significant genetic variation exists for glucobrassicin(1-) content both between and within plant species, providing a basis for crop improvement through breeding.

In Brassica rapa, which includes vegetables like Chinese cabbage and turnip, glucobrassicin is one of the main glucosinolates. researchgate.netcore.ac.uk A study of 23 Brassica rapa genotypes revealed a six-fold difference in glucobrassicin concentrations between the lowest and highest genotypes. researchgate.net This variation was found to be primarily due to genotypic effects, with the environment playing a lesser role. researchgate.net

Similarly, studies in Brassica oleracea (which includes cabbage, broccoli, and kale) have shown high variability in glucosinolate profiles and concentrations among different varieties and even among plants of the same variety. nih.gov Divergent mass selection in kale has successfully created populations with significantly different levels of glucobrassicin, highlighting the heritable nature of this trait. frontiersin.orgnih.gov

The table below illustrates the genetic variation of major glucosinolates in different Brassica rapa vegetables:

Quantitative Trait Loci (QTL) Mapping for Glucobrassicin(1-) Traits

QTL mapping is a powerful tool to identify genomic regions that control complex traits like glucosinolate content. Several studies have successfully mapped QTLs associated with glucobrassicin(1-) accumulation in various Brassica species.

In a study on Brassica napus (rapeseed), a QTL for glucobrassicin content was identified on chromosome A9. cabidigitallibrary.org Another study on B. napus seedlings identified seven QTLs for indole-3-carbinol (B1674136) (a hydrolysis product of glucobrassicin) content on chromosomes A01, A07, and C04, with the most significant QTL on A07. mdpi.com This suggests that the genetic regulation of glucobrassicin and its breakdown products can be complex and involve multiple genomic regions.

In Brassica oleracea, QTL analysis in a population derived from a cross between broccoli and Chinese kale identified QTLs related to glucobrassicin on chromosomes other than chromosome 8. koreascience.kr However, another study on cabbage identified a QTL for glucobrassicin (qGBS) on chromosome 8. koreascience.kr Research in a doubled haploid population of B. oleracea identified two QTLs for the degradation rate of glucobrassicin during processing. nih.gov

A comprehensive study in B. oleracea identified 82 major QTLs controlling the synthesis of various glucosinolates, including four candidate loci for indolic glucosinolate content. plos.org Meta-analysis of these QTLs revealed consensus QTLs that regulate the content of multiple glucosinolates, indicating a coordinated control of the biosynthetic pathway. plos.org

Advanced Methodologies for Glucobrassicin 1 Research

Analytical Techniques for Quantification and Identification in Plant Matrices.nih.govuniss.itnih.govoup.comnih.gov

The accurate analysis of Glucobrassicin(1-) in plant tissues requires robust methods to handle the complexity of the plant matrix and the chemical properties of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches.uniss.itnih.govmdpi.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of Glucobrassicin(1-) and other glucosinolates. mdpi.comresearchgate.net This technique offers high sensitivity and selectivity, allowing for the unambiguous identification and quantification of these compounds, even at low concentrations. researchgate.net

Typically, intact glucosinolates are analyzed in negative electrospray ionization (ESI) mode. researchgate.net The fragmentation patterns observed in MS/MS experiments provide structural information. Common fragments for glucosinolates include the loss of the SO3 group (80 Da) and a fragment at m/z 195, which corresponds to the D-thioglucose group. researchgate.net For Glucobrassicin(1-), specific precursor and product ion transitions are monitored in multiple reaction monitoring (MRM) mode to ensure accurate quantification. researchgate.net For instance, a study on Raphanus raphanistrum used UHPLC-QTRAP/MS/MS to identify and quantify various glucosinolates, including Glucobrassicin(1-). uniss.itresearchgate.net Another study developed a method to detect five glucosinolates, including Glucobrassicin(1-), in kimchi using LC-MS/MS. nih.govnih.gov

Method validation for LC-MS/MS approaches typically includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision (intra-day and inter-day variability), accuracy, and recovery. uniss.itresearchgate.net The use of stable isotope-labeled internal standards is also a key aspect of robust quantitative methods. nih.gov

Table 1: LC-MS/MS Method Validation Parameters for Glucobrassicin(1-) Analysis

ParameterTypical Value/RangeReference
Linearity (R²)>0.99 uniss.itacs.org
LOD0.0102 mg 100 g-1 FW uniss.it
LOQ0.0305 mg 100 g-1 FW uniss.it
Intra-day Precision (CV%)3.7 - 5.9 uniss.it
Inter-day Precision (CV%)4.4 - 4.9 uniss.it
Recovery~100% uniss.it

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection.nih.govksbec.orgjove.comresearchgate.net

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is a well-established and widely used method for glucosinolate analysis. mdpi.comnih.gov While perhaps less sensitive than LC-MS, it is a robust and reliable technique, particularly for quantification. nih.gov

A common approach involves the enzymatic desulfation of glucosinolates prior to HPLC analysis. nih.govmdpi.com This process removes the polar sulfate (B86663) group, improving the retention of the resulting desulfoglucosinolates on reversed-phase C18 columns. nih.govresearchgate.net The desulfated compounds are then detected by UV absorbance, typically around 229 nm. ksbec.org Quantification is often achieved by using a reference standard, such as sinigrin, and applying response factors to account for differences in the molar extinction coefficients of individual glucosinolates. nih.gov

The separation of different glucosinolates is achieved through gradient elution. ksbec.org For example, a study on kale cultivars used a gradient of water and acetonitrile (B52724) to separate five different glucosinolates, with Glucobrassicin (B1234704) being the most predominant. ksbec.org The distinct UV spectra obtained with a PDA detector can aid in the identification of individual compounds. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysis Products.mdpi.comresearchgate.netresearchgate.netsemanticscholar.org

Gas chromatography-mass spectrometry (GC-MS) is not suitable for the direct analysis of intact Glucobrassicin(1-) due to its non-volatile and thermally labile nature. researchgate.net However, GC-MS is an invaluable tool for identifying and quantifying the volatile hydrolysis products of glucosinolates, such as isothiocyanates and indoles. mdpi.commdpi.com

Upon tissue damage, the enzyme myrosinase hydrolyzes Glucobrassicin(1-), leading to the formation of unstable intermediates that can rearrange to form various products, most notably indole-3-carbinol (B1674136) (I3C). mdpi.com Other breakdown products can also be formed depending on the reaction conditions. mdpi.com These hydrolysis products are typically more volatile and can be analyzed by GC-MS after extraction with a suitable organic solvent like dichloromethane. mdpi.com

The identification of these compounds is based on their mass spectra, which are compared to libraries of known compounds. semanticscholar.org GC-MS methods have been used to determine I3C and other breakdown products in various Brassica vegetables. researchgate.netsciepub.com However, the thermal instability of some hydrolysis products, like certain isothiocyanates, can be a limitation of this technique. researchgate.net

Infrared Spectroscopy Applications.nih.govoup.comnih.govgcirc.orgresearchgate.netnih.govtandfonline.commdpi.com

Infrared (IR) spectroscopy, particularly near-infrared (NIR) and mid-infrared (MIR) spectroscopy, offers a rapid, non-destructive, and cost-effective alternative for the analysis of Glucobrassicin(1-) and other glucosinolates. nih.govoup.com These techniques are especially useful for high-throughput screening in plant breeding programs and for quality control in the food industry. nih.govnih.gov

NIR spectroscopy, combined with chemometric methods like partial least squares (PLS) regression, has been successfully used to predict the concentration of Glucobrassicin in cabbage and Brussels sprouts. nih.govtandfonline.com The models are calibrated using reference data obtained from traditional methods like HPLC. tandfonline.com Studies have shown that NIR can be used to screen for total and individual glucosinolates, including Glucobrassicin, in broccoli and other Brassica vegetables. nih.govmdpi.com

MIR spectroscopy, often used in the form of Fourier-transform infrared (FTIR) spectroscopy, can also be employed. gcirc.orgresearchgate.net FTIR can be used to determine intact or desulfated glucosinolates in seed extracts. gcirc.org The characteristic absorption bands in the IR spectrum can be related to the chemical structure of the glucosinolates. researchgate.net For example, a study on broccoli used MIR spectroscopy to develop calibration models for several individual glucosinolates, including Glucobrassicin. oup.com

Table 2: Performance of NIR Spectroscopy for Glucobrassicin Prediction

Plant MaterialR² (Cross-validation)RPDReference
Cabbage & Brussels Sprouts (freeze-dried)0.802.4 nih.gov
Chinese Kale (freeze-dried)Fair predictionFair RPD (3.59 for total) tandfonline.com
BroccoliExternally validated- nih.gov

Extraction and Purification Strategies for Glucobrassicin(1-) from Plant Tissues.ksbec.orgresearchgate.netwhiterose.ac.uknih.govuva.esmdpi.com

The initial step in the analysis of Glucobrassicin(1-) is its efficient extraction from the plant matrix. A critical aspect of this process is the immediate inactivation of the myrosinase enzyme to prevent the enzymatic degradation of the glucosinolates. researchgate.netnih.gov

A widely used method involves extracting the ground plant material with a hot mixture of methanol (B129727) and water (e.g., 70-80% methanol) at temperatures around 75°C. nih.govresearchgate.net The high temperature effectively denatures the myrosinase. nih.gov Some studies have also demonstrated the effectiveness of cold methanol extraction, which can be simpler and less hazardous. whiterose.ac.ukuva.es

Following extraction, purification is often necessary, especially for quantitative analysis. A common and effective purification technique is solid-phase extraction (SPE) using an anion exchange resin, such as DEAE-Sephadex. ksbec.orgmdpi.com The negatively charged sulfate group of the glucosinolates binds to the anion exchange column, allowing for the removal of interfering compounds. mdpi.com The intact glucosinolates can then be eluted, or they can be desulfated directly on the column using a sulfatase enzyme, after which the desulfoglucosinolates are eluted with water. nih.govmdpi.com More recently, commercially available weak anion exchange SPE cartridges have been proposed as a simpler and faster alternative to self-packed columns. researchgate.netnih.gov

Application of Stable Isotope Labeling for Metabolic Flux Analysis.osti.govbohrium.comcreative-proteomics.comresearchgate.netgoogle.com

Stable isotope labeling is a powerful technique used to trace the metabolic pathways of compounds like Glucobrassicin(1-). creative-proteomics.com This approach, often referred to as metabolic flux analysis (MFA), involves feeding the plant with a precursor molecule that has been enriched with a stable isotope, such as ¹³C or ¹⁵N. researchgate.net

By tracking the incorporation of these heavy isotopes into Glucobrassicin(1-) and its intermediates, researchers can elucidate the biosynthetic pathway and determine the rates of synthesis and turnover. The labeled compounds are typically analyzed using mass spectrometry (LC-MS or GC-MS), which can distinguish between the labeled and unlabeled molecules based on their mass difference. researchgate.net

This technique provides a dynamic view of metabolism that is not possible with simple concentration measurements. creative-proteomics.com For example, by supplying ¹³C-labeled glucose or ¹⁵N-labeled amino acids, one can map the flow of carbon and nitrogen through the metabolic network leading to the synthesis of Glucobrassicin(1-). This information is invaluable for understanding how the production of this important defensive compound is regulated within the plant.

Biotechnological Approaches and Metabolic Engineering of Glucobrassicin 1

Strategies for Modulating Glucobrassicin(1-) Levels in Crop Plants

Genetic Engineering for Enhanced or Reduced Accumulation

Genetic engineering offers precise tools to alter the metabolic pathways leading to glucobrassicin(1-) accumulation. A primary strategy involves the manipulation of transcription factors that regulate glucosinolate biosynthetic genes. plos.orgresearchgate.net

Transcription Factor-based Engineering:

Several R2R3-MYB transcription factors have been identified as key regulators of glucosinolate biosynthesis. plos.org Overexpression of specific MYB factors has been shown to increase the production of certain glucosinolates. plos.orgresearchgate.net

MYB28, MYB29, and MYB76: These transcription factors are known to regulate aliphatic glucosinolate biosynthesis. plos.org Overexpression of these genes in Arabidopsis led to increased levels of aliphatic glucosinolates in both leaves and seeds. plos.org While these primarily affect aliphatic glucosinolates, the interconnectedness of metabolic pathways can sometimes lead to indirect effects on indole (B1671886) glucosinolates.

HIG1/MYB51 and ATR1/MYB34: These transcription factors are specific regulators of indole glucosinolate biosynthesis. mpg.de Overexpression of HIG1/MYB51 in Arabidopsis resulted in a specific increase in indolic glucosinolates without negatively impacting plant growth. mpg.de Conversely, overexpressing ATR1/MYB34 also increased indole glucosinolates but was associated with a high-auxin phenotype, which can be detrimental to plant development. mpg.de

AtDof1.1: Overexpression of this transcription factor has been shown to increase the levels of both indole and short-chained aliphatic glucosinolates by approximately two-fold. plos.org

Engineering Biosynthetic Genes:

Another approach is the direct manipulation of genes encoding enzymes in the glucobrassicin(1-) biosynthetic pathway.

CYP79B2, CYP79B3, and CYP83B1: These genes are crucial for the production of indole glucosinolates. In an attempt to engineer the indole glucosinolate pathway in Chinese cabbage, these Arabidopsis genes were introduced. nih.gov Overexpression of CYP79B2 or CYP79B3 alone led to an overproduction of indole-3-acetic acid (IAA), preventing plant regeneration. nih.gov However, co-expression of CYP83B1 with CYP79B2 and/or CYP79B3 successfully increased the accumulation of glucobrassicin (B1234704), 4-hydroxyglucobrassicin (B1195005), and 4-methoxyglucobrassicin (B122029). nih.gov One transgenic line showed an eight-fold increase in glucobrassicin. nih.gov

RNA Interference (RNAi):

To reduce the levels of specific glucosinolates, RNAi technology can be used to silence key biosynthetic genes. For example, silencing the GSL-ALK gene in Brassica napus using RNAi resulted in seeds enriched in glucoraphanin (B191350), demonstrating the potential to alter glucosinolate profiles. frontiersin.org This approach could theoretically be applied to reduce glucobrassicin(1-) if desired.

Table 1: Examples of Genetic Engineering Strategies to Modulate Glucosinolate Levels

Gene/Transcription Factor Strategy Organism Effect on Glucosinolates Reference
MYB28 OverexpressionArabidopsis thalianaIncreased aliphatic glucosinolates. plos.org
MYB29 OverexpressionBrassica oleraceaIncreased aliphatic glucosinolates, including glucoraphanin and sinigrin. nih.gov
HIG1/MYB51 OverexpressionArabidopsis thalianaSpecific accumulation of indolic glucosinolates. mpg.de
ATR1/MYB34 OverexpressionArabidopsis thalianaIncreased indolic glucosinolates, but with a high-auxin phenotype. mpg.de
CYP79B2, CYP79B3, & CYP83B1 Co-overexpressionChinese CabbageIncreased levels of glucobrassicin, 4-hydroxyglucobrassicin, and 4-methoxyglucobrassicin. nih.gov
GSL-ALK RNAi SilencingBrassica napusAltered glucosinolate profile with enriched glucoraphanin. frontiersin.org

Traditional Plant Breeding for Desired Glucobrassicin(1-) Profiles

Traditional plant breeding techniques remain a cornerstone for developing crop varieties with specific glucosinolate profiles. These methods rely on the natural genetic variation within and between species. frontiersin.orgnih.gov

Divergent Selection:

This method involves selecting and breeding plants with extreme (high or low) levels of a particular compound over several generations. frontiersin.org Research on kales (Brassica oleracea var. acephala) has demonstrated that divergent mass selection can effectively modify the content of specific glucosinolates, including the indolic glucobrassicin. frontiersin.org Selection for high or low glucobrassicin content in leaves was also found to have a corresponding effect on its concentration in flower buds and seeds. frontiersin.org

Interspecific Hybridization and Introgression:

Crossing different Brassica species or varieties can introduce novel genes and create new combinations of traits, including altered glucosinolate profiles. For example, introgression of a specific allele of the MYB28 gene from Brassica villosa into broccoli resulted in enhanced expression of this transcription factor and modified expression of genes related to glucosinolate biosynthesis. researchgate.net

Marker-Assisted Selection (MAS):

Advances in genomics allow for the identification of quantitative trait loci (QTLs), which are genomic regions associated with variation in a particular trait, such as glucosinolate content. plos.org By identifying molecular markers linked to these QTLs, breeders can more efficiently select for plants with the desired glucobrassicin(1-) levels without the need for extensive chemical analysis in every generation. wur.nl

Influence of Agronomic Practices:

It is important to note that the glucosinolate profile of a plant is not solely determined by its genetics but is also influenced by environmental factors and cultivation practices. frontiersin.orgau.dk Factors such as sulfur and nitrogen fertilization, temperature, and harvest time can significantly impact the concentration of glucobrassicin(1-) and other glucosinolates. au.dkmdpi.com For instance, increased sulfur fertilization can enhance glucosinolate concentrations in some cabbage varieties. au.dk

Table 2: Comparison of Approaches for Modulating Glucobrassicin(1-) Levels

Approach Description Advantages Limitations
Genetic Engineering Direct manipulation of genes involved in biosynthesis or regulation.High precision and specificity; can introduce novel traits.Regulatory hurdles; public acceptance.
Traditional Breeding Selection and crossing of plants with desired traits over generations.Generally accepted by the public; relies on natural genetic diversity.Time-consuming; less precise; may have unintended effects on other traits.

Heterologous Biosynthesis of Glucobrassicin(1-) in Microbial Systems (e.g., Yeast)

The production of plant-derived compounds in microbial systems, known as heterologous biosynthesis, is an emerging field with the potential for industrial-scale production of valuable molecules like glucobrassicin(1-).

Synthetic Biology Applications for Glucobrassicin(1-) Production

Synthetic biology offers a powerful toolkit to optimize microbial production of glucobrassicin(1-). This goes beyond simply transferring genes and involves the rational design and engineering of biological systems.

Pathway Optimization:

Synthetic biology approaches can be used to balance the expression of different pathway genes to avoid the accumulation of toxic intermediates and maximize the flow of metabolites towards the final product. This can be achieved using synthetic promoters and terminators of varying strengths to fine-tune enzyme levels.

Metabolic Flux Redirection:

To increase the yield of glucobrassicin(1-), it is often necessary to redirect the host's metabolic flux towards the precursor, tryptophan. This can involve upregulating genes in the tryptophan biosynthesis pathway and downregulating competing pathways that consume this essential amino acid.

Compartmentalization:

In yeast, biosynthetic pathways can be compartmentalized within organelles like mitochondria or vacuoles. This can help to isolate the pathway from competing reactions in the cytosol, concentrate enzymes and substrates, and potentially mitigate the toxicity of intermediates.

The application of these synthetic biology strategies holds significant potential for developing microbial cell factories capable of producing glucobrassicin(1-) in a controlled and scalable manner, independent of agricultural constraints.

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying glucobrassicin(1−) in plant tissues, and how do extraction protocols influence accuracy?

  • Answer : Glucobrassicin(1−) is typically quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its sensitivity for indole glucosinolates. Extraction protocols must account for enzymatic degradation by myrosinase, which is inactivated via boiling methanol or ethanol (70–80°C) prior to homogenization . For validation, internal standards like glucotropaeolin are used to correct for matrix effects. A common pitfall is incomplete inactivation of myrosinase, leading to hydrolysis artifacts.

  • Example Data :

MatrixGlucobrassicin(1−) (µmol/g DW)MethodReference
Fresh cauliflower0.474HPLC-MS
Steamed cauliflower0.326UPLC-UV

Q. How do environmental factors (e.g., light, nutrient stress) regulate glucobrassicin(1−) biosynthesis in Brassicaceae species?

  • Answer : Glucobrassicin(1−) synthesis is upregulated under biotic stress (e.g., herbivory) via jasmonate signaling and downregulated under nitrogen deficiency. Experimental designs should include controlled growth chambers with variable light spectra (UV-B vs. red light) and nutrient deprivation gradients. Transcriptomic analysis of CYP79B2/B3 genes (key biosynthetic enzymes) paired with metabolite profiling is recommended to establish causality .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity of glucobrassicin(1−) derivatives (e.g., anti-carcinogenic vs. goitrogenic effects)?

  • Answer : Contradictions arise from differential hydrolysis products (e.g., indole-3-carbinol vs. thiocyanate derivatives) depending on gut microbiota or cooking methods. To address this:

  • Use in vitro digestion models simulating human gastrointestinal conditions.
  • Pair with in vivo assays (e.g., rodent models) comparing raw vs. cooked Brassica extracts.
  • Apply metabolomic profiling (LC-QTOF-MS) to track hydrolysis pathways .

Q. How can metabolomic approaches improve the identification of glucobrassicin(1−) interaction networks in plant-microbe systems?

  • Answer : Untargeted metabolomics using UPLC-HRMS combined with isotopic labeling (e.g., ¹³C-glucose) can trace glucobrassicin(1−) turnover in rhizosphere microbiomes. Co-culture experiments with Pseudomonas spp. (known to degrade glucosinolates) and root exudate analysis are critical. Data should be analyzed via multivariate statistics (PCA, OPLS-DA) to identify microbial metabolites correlated with glucobrassicin(1−) depletion .

Methodological Challenges & Best Practices

Q. What are the critical considerations for designing longitudinal studies on glucobrassicin(1−) stability during post-harvest storage?

  • Answer :

  • Sampling : Collect tissues at consistent developmental stages (e.g., 7-day-old sprouts vs. mature leaves) to minimize biological variability.
  • Storage Conditions : Test temperature (4°C vs. −80°C), humidity, and antioxidant additives (e.g., ascorbic acid) to prevent degradation.
  • Validation : Use spike-and-recovery experiments with synthetic glucobrassicin(1−) to assess extraction efficiency over time .

Q. How should researchers address discrepancies in glucobrassicin(1−) quantification across inter-laboratory studies?

  • Answer : Implement harmonized protocols via:

  • Reference Materials : Use certified glucosinolate standards (e.g., Phytoplan GmbH) with purity >98%.
  • Cross-Validation : Share subsets of samples between labs for parallel analysis using identical LC-MS parameters.
  • Data Reporting : Adopt the MIAMET (Minimum Information About a Metabolomics Experiment) guidelines for transparency .

Data Interpretation & Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of glucobrassicin(1−) in chemoprevention studies?

  • Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. For in vivo studies, mixed-effects models account for individual variation. Ensure replicates (n ≥ 6) and negative controls (e.g., glucosinolate-free diets) are included. Publicly share raw data via repositories like MetaboLights to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.